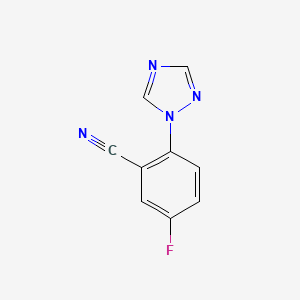
3-morpholin-4-yl-N-phenylpropanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of morpholine derivatives has been investigated in several studies. For instance, one study synthesized 10 morpholine mannich base derivatives by a three-component reaction of morpholine, N-phenylacetamide, and various substituted benzaldehydes . Another study proposed a convenient one-pot synthesis of α-bromoacrylic acid esters followed by their conversion into α-bromo-substituted β-amino acid esters via Michael addition with secondary cyclic amines .Molecular Structure Analysis
The molecular formula of 3-morpholin-4-yl-N-phenylpropanamide is C13H18N2O2 . It is an organic compound containing a morpholine moiety, which consists of a six-member aliphatic saturated ring .Chemical Reactions Analysis
The metabolism mechanism of morpholine derivatives has been investigated in several studies. For example, one study investigated the metabolism mechanism of (S)-N-[1-(3-morpholin-4ylphenyl)ethyl]-3-phenylacrylamide, mediated by CYP3A4 Cytochrome, using density functional QM calculations aided with molecular mechanics/molecular dynamics simulations .Aplicaciones Científicas De Investigación
Antimicrobial Activity
3-morpholin-4-yl-N-phenylpropanamide and its derivatives exhibit notable antimicrobial activities. Studies have demonstrated their effectiveness against various bacterial and fungal strains. For instance, some Mannich base derivatives of this compound showed high antibacterial activity against Streptococcus epidermidis (Idhayadhulla et al., 2014). Another study synthesized derivatives of this compound, which were found to possess good antibacterial and antifungal activities (Velupillai et al., 2015).
Anticancer Potential
Several studies have investigated the anticancer potential of this compound derivatives. One significant intermediate for synthesizing biologically active compounds, including potential anticancer drugs, is a derivative of this compound (Wang et al., 2016). Additionally, compounds like 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol hydrochlorides have been studied for their antitumor activity, highlighting the compound's relevance in cancer research (Isakhanyan et al., 2016).
Neurokinin-1 Receptor Antagonism
Research on neurokinin-1 receptor antagonists has included derivatives of this compound. These derivatives have shown efficacy in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression (Harrison et al., 2001).
Antiparasitic Activities
Compounds derived from this compound have been assayed for antiparasitic activities. Some derivatives showed moderate to very good activity against Trypanosoma strains, Leishmania donovani, and Plasmodium falciparum (Kuettel et al., 2007).
Structural and Synthetic Studies
The synthesis and structural optimization of derivatives of this compound have been extensively studied. These studies include the synthesis of various derivatives, examining their crystal structures, and evaluating their biological activities (Lu et al., 2017).
Mecanismo De Acción
Target of Action
Morpholine derivatives have been studied extensively for their chemical, structural, and pharmacological properties . They have a broad spectrum of biological properties and are an important pharmacophore in the drug discovery process . Morpholino oligos bind to complementary sequences of RNA and get in the way of processes . They are commonly used to prevent a particular protein from being made in an organism or cell culture .
Mode of Action
Morpholino oligos, which are uncharged molecules for blocking sites on rna, are known to have various effects depending on the sort of target they bind . They can block ribosome assembly and stop translation of a protein from an mRNA, bind splice junctions and deny access to the small nuclear Ribonuclear Proteins (snRNPs) that mark the junctions for spliceosomes, altering splicing, bind to precursors of miRNA, inhibiting the maturation of the miRNA, and bind to mature miRNA, inhibiting the activity of the miRNA .
Biochemical Pathways
It’s worth noting that the phenylpropanoid pathway, which is biosynthesized by plants from the amino acids phenylalanine and tyrosine in the shikimic acid pathway, could be relevant given the phenylpropanamide component of the compound .
Pharmacokinetics
The pharmacokinetics of morpholino oligomers have been studied in the context of duchenne muscular dystrophy treatment .
Result of Action
Morpholine mannich base derivatives, which include morpholine, have shown considerable antimicrobial activity . They were found to be more active towards gram-positive than gram-negative bacteria .
Action Environment
It’s worth noting that the compound is harmful to public health and the environment by destroying ozone in the upper atmosphere .
Direcciones Futuras
The future directions for 3-morpholin-4-yl-N-phenylpropanamide and similar compounds are promising. They are being explored for their potential use in various fields, including drug discovery. For instance, a potential new drug to fight against the COVID-19 virus, (E)-1-(2,4-dichlorophen-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one molecule, has been investigated via computational assessment and molecular docking approach .
Propiedades
IUPAC Name |
3-morpholin-4-yl-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(14-12-4-2-1-3-5-12)6-7-15-8-10-17-11-9-15/h1-5H,6-11H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNVJDSZHKBYON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




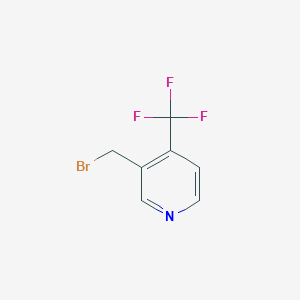
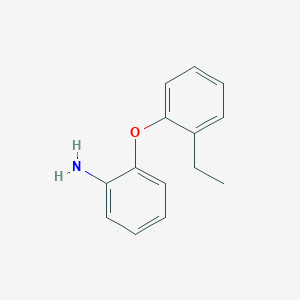

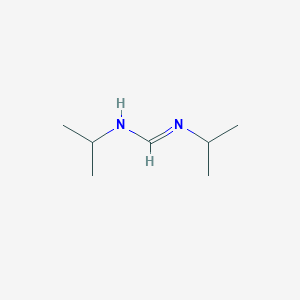
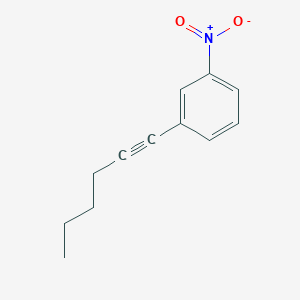
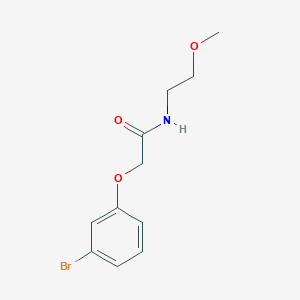

![(4-[1,2,3]Triazol-2-yl-phenyl)-methanol](/img/structure/B3138206.png)
![2-(4-Chloromethyl-phenyl)-2h-[1,2,3]triazole](/img/structure/B3138210.png)
![2-[1,2,3]Thiadiazol-4-yl-benzylamine](/img/structure/B3138221.png)
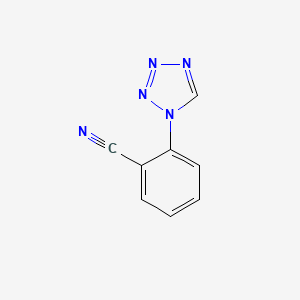
![[2-(Pyrazin-2-yl)phenyl]methanol](/img/structure/B3138226.png)
